(2R)-2-(Bromomethyl)oxetane
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Overview
Description
(2R)-2-(Bromomethyl)oxetane: is a chemical compound with a unique structure, characterized by a four-membered oxetane ring with a bromomethyl substituent at the second position
Mechanism of Action
Target of Action
Oxetanes in general have been used in medicinal chemistry as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups . They often improve the chemical properties of target molecules for drug discovery purposes .
Mode of Action
Oxetanes are known to undergo ring-opening reactions . For instance, the ring-opening polymerization of oxetane cation series compounds is performed by the O atom of oxetane continuously attacking the C atom of the oxetane cation . Another study presents a cobalt catalysis-based strategy to access various modes of radical reactivity via oxetane ring opening .
Biochemical Pathways
The introduction of oxetane into the peptide backbone results in a significant loss of helicity, which might influence various biochemical pathways .
Pharmacokinetics
It’s known that peptide-based drugs, which can incorporate oxetane, generally display poor permeability and metabolic stability . Oxetanes have been introduced as a new type of peptide bond isostere to improve these properties .
Result of Action
The introduction of an oxetane into the peptide backbone results in a significant loss of helicity . This could potentially affect the structure and function of proteins in which the oxetane is incorporated.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2R)-2-(Bromomethyl)oxetane. It’s known that environmental factors are sources for oxidative stress, which can influence the stability and efficacy of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Bromomethyl)oxetane typically involves the bromination of 2-methyloxetane. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(Bromomethyl)oxetane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield (2R)-2-(azidomethyl)oxetane, while oxidation with potassium permanganate could produce (2R)-2-(hydroxymethyl)oxetane.
Scientific Research Applications
Chemistry: (2R)-2-(Bromomethyl)oxetane is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries for drug discovery.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. The compound’s ability to form stable bonds with biological targets makes it a candidate for developing new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity contribute to the development of advanced polymers and coatings.
Comparison with Similar Compounds
(2S)-2-(Bromomethyl)oxetane: This is the enantiomer of (2R)-2-(Bromomethyl)oxetane, differing only in the spatial arrangement of atoms around the chiral center.
2-(Chloromethyl)oxetane: Similar in structure but with a chlorine atom instead of bromine.
2-(Hydroxymethyl)oxetane: Contains a hydroxyl group instead of a bromomethyl group.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a bromomethyl group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it particularly valuable in stereoselective synthesis and applications requiring specific chiral configurations.
Properties
IUPAC Name |
(2R)-2-(bromomethyl)oxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXAGUVERXNCSZ-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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